

# Preclinical Pharmacology of Mazisotine: A Technical Overview

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## Compound of Interest

Compound Name: Mazisotine

Cat. No.: B6153141

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## Introduction

**Mazisotine** (also known as LY3556050 and CNTX-0290) is a selective, non-peptide agonist of the somatostatin receptor subtype 4 (SSTR4).[1][2] It was investigated as a potential non-opioid analgesic for the treatment of chronic pain conditions, including diabetic peripheral neuropathic pain, osteoarthritis, and chronic low back pain.[3][4][5] Somatostatin is an inhibitory neuropeptide that can modulate nociceptive signaling in the peripheral nervous system.[6] The development of **mazisotine** was based on the hypothesis that selective activation of SSTR4, which is expressed on sensory neurons, could provide pain relief.[1] Phase 1 clinical trials suggested that **mazisotine** was well-tolerated and had good oral absorption.[5] While showing some efficacy in a Phase 2 trial for diabetic peripheral neuropathic pain, it did not demonstrate superiority over placebo in trials for osteoarthritis and chronic low back pain.[4][6][7] Ultimately, the clinical development of **mazisotine** for pain was discontinued by Eli Lilly.[8] This technical guide provides a comprehensive overview of the available preclinical pharmacology of **mazisotine**, intended for researchers and professionals in drug development.

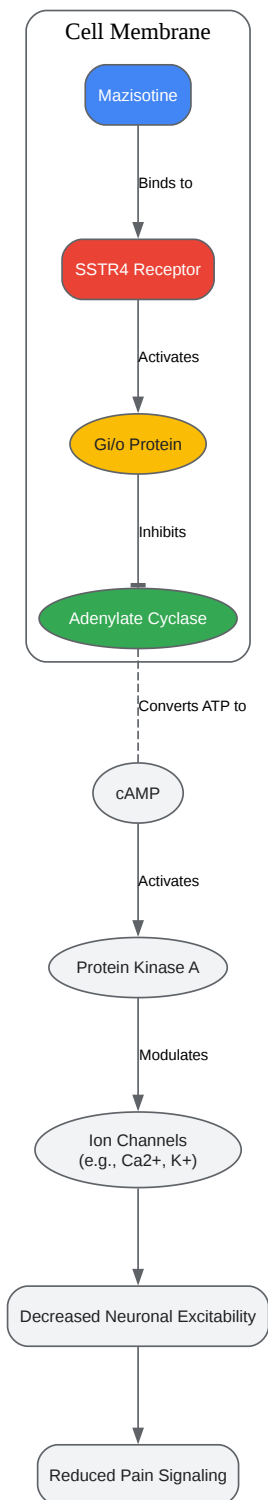
## Mechanism of Action

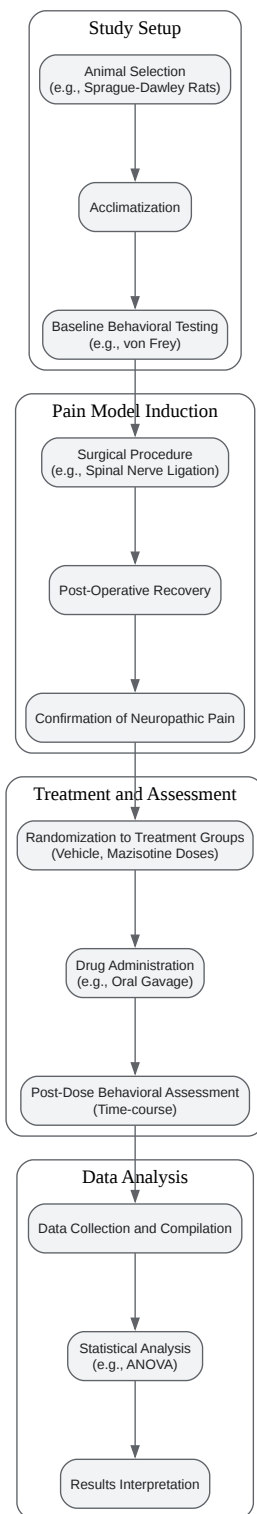
**Mazisotine** is a selective agonist of the somatostatin receptor subtype 4 (SSTR4), a G-protein coupled receptor.[1][2] The activation of SSTR4 by an agonist like **mazisotine** is thought to inhibit peripheral nociceptive activity.[6] According to a press release from Centrexion, the proposed mechanism involves the SSTR4 receptor acting as a "master control" switch to

reduce the activity of several other pain receptors, including specific calcium and potassium channels, as well as TRPV1 and TRPA1 channels, thereby decreasing the transmission of pain signals.[9]

## Signaling Pathway

The binding of **mazisotine** to the SSTR4 receptor is expected to initiate a signaling cascade that leads to the inhibition of neuronal excitability and a reduction in pain signaling. A simplified representation of this proposed pathway is depicted below.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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